
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12N6O3S3 and its molecular weight is 396.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
It is suggested that the compound may interact with its targets in a manner similar to other egfr inhibitors . EGFR inhibitors typically work by binding to the adenosine triphosphate (ATP) binding site of the receptor. This prevents the activation of the receptor and subsequent signal transduction pathways, thereby inhibiting cell proliferation and inducing apoptosis .
Biochemical Pathways
The compound’s interaction with EGFR would affect several downstream biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation . Inhibition of these pathways can lead to reduced tumor growth and proliferation.
Pharmacokinetics
Similar compounds have been shown to have good admet properties , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action would likely be a reduction in cell proliferation and an increase in apoptosis, particularly in cells that overexpress EGFR . This could potentially lead to a decrease in tumor size and growth rate.
Biological Activity
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features several key structural components:
- Thiadiazole Moiety : Known for diverse biological activities including antimicrobial and anticancer effects.
- Furan Ring : Enhances the compound's aromatic character and may improve interactions with biological targets.
- Amide Group : Contributes to the compound's stability and solubility in biological systems.
The molecular formula is C15H16N4O3S3 with a molecular weight of approximately 471.6 g/mol. The presence of multiple functional groups suggests a potential for varied reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds with thiadiazole structures exhibit significant biological activities. The following table summarizes various activities associated with similar compounds:
Compound Class | Biological Activity |
---|---|
Thiadiazole Derivatives | Antimicrobial |
Furan-containing Amides | Anticancer |
Pyrrolidine-based Compounds | Antiviral |
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties against various pathogens. For instance, studies indicate that 1,3,4-thiadiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Compounds containing thiadiazole have been linked to apoptosis induction and cell cycle arrest in various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against melanoma (SK-MEL-2) and breast cancer (MCF-7) cell lines .
The mechanisms underlying the biological activity of this compound can be attributed to several factors:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Research suggests that these compounds can halt the progression of the cell cycle at different phases, particularly G1/S or G2/M transitions.
- Antimicrobial Mechanisms : For antimicrobial activity, the disruption of membrane integrity or interference with nucleic acid synthesis has been noted.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives:
- Cytotoxicity Studies : A study evaluated various thiadiazole derivatives against cancer cell lines and found significant cytotoxic effects with certain substitutions on the thiadiazole ring enhancing activity .
- Antimicrobial Efficacy : In vitro studies have demonstrated that specific derivatives exhibit lower MIC values compared to standard antibiotics, indicating superior efficacy against resistant strains .
- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the C-5 phenyl ring of thiadiazoles significantly influence their anticancer potency .
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S3/c1-7-10(25-19-16-7)11(21)15-12-17-18-13(24-12)23-6-9(20)14-5-8-3-2-4-22-8/h2-4H,5-6H2,1H3,(H,14,20)(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTAHJYGLIBUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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